molecular formula BrCl3 B076596 Bromine trichloride CAS No. 12360-50-8

Bromine trichloride

Cat. No.: B076596
CAS No.: 12360-50-8
M. Wt: 186.26 g/mol
InChI Key: BVZHHYGKLICOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromine trichloride (BrCl₃) is an interhalogen compound formed by the combination of bromine and chlorine. While BrCl₃ is less commonly documented than other interhalogens, its molecular structure and reactivity profile align with trends observed in similar compounds like bromine trifluoride (BrF₃) and iodine trichloride (ICl₃).

Properties

CAS No.

12360-50-8

Molecular Formula

BrCl3

Molecular Weight

186.26 g/mol

IUPAC Name

trichloro-λ3-bromane

InChI

InChI=1S/BrCl3/c2-1(3)4

InChI Key

BVZHHYGKLICOLC-UHFFFAOYSA-N

SMILES

ClBr(Cl)Cl

Canonical SMILES

ClBr(Cl)Cl

Other CAS No.

12360-50-8

Synonyms

bromine trichloride

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Geometry : BrCl₃ adopts a T-shaped geometry due to the presence of three chlorine atoms and two lone pairs on the central bromine atom .
  • Reactivity : It acts as a strong oxidizing agent and participates in halogen-exchange reactions, making it useful in organic synthesis and surface modification processes .

Comparison with Similar Interhalogen Compounds

Interhalogens are compounds formed between two different halogens. Below, BrCl₃ is compared with structurally or functionally related interhalogens:

Bromine Trifluoride (BrF₃)

  • Formula : BrF₃
  • Structure : T-shaped geometry, similar to BrCl₃ .
  • Dielectric Constant : 42.6, indicating high polarity and ionic character .
  • Applications : Used as a fluorinating agent in nuclear fuel processing and rocket propellants. Its high reactivity necessitates specialized containment systems .
  • Safety : Extremely toxic; exposure causes severe burns and lung damage .

Bromine Monochloride (BrCl)

  • Formula : BrCl
  • Structure : Linear molecule with a single covalent bond between Br and Cl .
  • Applications : Employed in water treatment and organic chemistry as a mild oxidizing agent. Less reactive than trihalides like BrCl₃ .
  • Safety : Hazardous but less corrosive compared to BrCl₃ or BrF₃ .

Iodine Trichloride (ICl₃)

  • Formula : ICl₃
  • Structure : T-shaped geometry, analogous to BrCl₃ .
  • Applications : Functions as a catalyst in organic reactions and modifies metal oxide surfaces (e.g., MgO) by delivering chloride ions .
  • Reactivity : Decomposes in water, releasing HCl and HOI .

Chlorine Trifluoride (ClF₃)

  • Formula : ClF₃
  • Structure : T-shaped geometry, akin to BrCl₃.
  • Applications : Industrial sterilant and oxidizer in semiconductor manufacturing.
  • Safety : Hypergolic with organic materials, posing fire and explosion risks.

Comparative Data Table

Compound Formula Geometry Dielectric Constant Key Applications Reactivity Level
Bromine Trichloride BrCl₃ T-shaped Not reported Organic synthesis, surface modification High
Bromine Trifluoride BrF₃ T-shaped 42.6 Fluorinating agent, rocket fuels Extreme
Bromine Monochloride BrCl Linear Not reported Water treatment, mild oxidation Moderate
Iodine Trichloride ICl₃ T-shaped Not reported Catalysis, MgO modification High
Chlorine Trifluoride ClF₃ T-shaped ~30 (estimated) Semiconductor cleaning, oxidizer Extreme

Q & A

Q. Table 1: Synthesis Conditions from Literature

MethodTemperatureSolventYield (%)Reference Source
Cl₂ + Br₂ (stoichiometric)−50°CCCl₄65–75Handbook of Reactive Chemical Hazards
Electrochemical halogenation25°CHF (anhydrous)40–50EPA Risk Management Guidelines

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Characterization requires a combination of spectroscopic and analytical techniques:

  • Vibrational spectroscopy : Use IR/Raman spectroscopy to identify Br–Cl stretching modes (~450 cm⁻¹) and confirm bond symmetry .
  • Mass spectrometry (MS) : Detect molecular ion peaks at m/z 186 (Br³⁵Cl₃⁺) and 188 (Br³⁷Cl³⁵Cl₂⁺) to verify isotopic patterns .
  • X-ray crystallography : Resolve crystal structure to determine bond angles and lengths (Br–Cl ≈ 2.13 Å) .
  • Purity assessment : Titrate against sodium thiosulfate (Na₂S₂O₃) to quantify residual halogens .

Advanced: What computational strategies are employed to predict this compound’s reactivity in halogenation reactions?

Answer:
Density Functional Theory (DFT) and ab initio calculations are used to model BrCl₃’s electronic structure and reaction pathways:

  • Active sites : Identify electrophilic bromine centers using electrostatic potential maps.
  • Reaction barriers : Calculate activation energies for halogen exchange with substrates (e.g., alkenes) using Gaussian or ORCA software .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reactions in nonpolar solvents .
  • Validation : Compare computed vibrational frequencies with experimental IR data to refine parameters .

Q. Table 2: Computed vs. Experimental Bond Properties

PropertyDFT (B3LYP/6-31G*)ExperimentalError (%)
Br–Cl bond length (Å)2.152.130.94
Cl–Br–Cl angle (°)109.5107.71.67

Advanced: How can researchers resolve contradictions in reported thermodynamic data for this compound?

Answer:
Discrepancies in ΔHf° (enthalpy of formation) and stability data often arise from experimental conditions. Mitigation strategies include:

  • Calorimetry standardization : Use adiabatic calorimeters with inert atmospheres to minimize side reactions .
  • Peer-reviewed validation : Cross-reference data from EPA reports and high-impact journals (e.g., J. Phys. Chem.) .
  • Error analysis : Quantify uncertainties in pressure/temperature measurements during gas-phase studies .

Q. Example Contradiction :

  • Early studies report BrCl₃ decomposes at −40°C, while recent work suggests stability up to −20°C. Resolution involves controlling trace moisture, which catalyzes decomposition .

Safety: What protocols are critical for handling this compound in experimental setups?

Answer:
BrCl₃’s high reactivity and toxicity necessitate stringent safety measures:

  • Storage : Keep in sealed borosilicate glass under dry nitrogen (−20°C) to prevent hydrolysis .
  • Incompatible substances : Avoid contact with alcohols, ammonia, and oxidizers (e.g., peroxides) due to violent reactions .
  • PPE : Use acid-resistant gloves, face shields, and NIOSH-approved respirators during transfers .

Q. Table 3: OSHA Exposure Limits

ParameterThresholdSource
Permissible Exposure Limit (PEL)0.1 ppm (8-hr TWA)OSHA
Immediately Dangerous to Life/Health (IDLH)3 ppmNIOSH

Advanced: How does this compound’s stability under varying pH and solvent conditions impact its application in organic synthesis?

Answer:
BrCl₃ is stable in anhydrous, nonpolar solvents (e.g., CCl₄) but hydrolyzes rapidly in aqueous or protic media:

  • Acidic conditions : Forms HBr and HOCl, limiting utility in polar reactions .
  • Nonpolar solvents : Enables selective halogenation of electron-rich aromatics (e.g., anisole) without ring degradation .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor degradation rates at pH 2–10 .

Basic: What are the key differences between this compound and related interhalogens (e.g., ClF₃ or BrF₃) in terms of reactivity?

Answer:
BrCl₃ exhibits intermediate reactivity compared to fluorine-dominated interhalogens:

  • Electrophilicity : Lower than BrF₃ due to chlorine’s reduced electronegativity.
  • Oxidative power : Stronger than Cl₂ but weaker than BrF₃, making it suitable for controlled brominations .
  • Solubility : More soluble in CCl₄ than BrF₃, facilitating homogeneous reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.